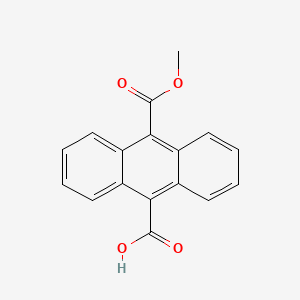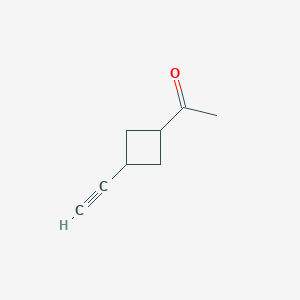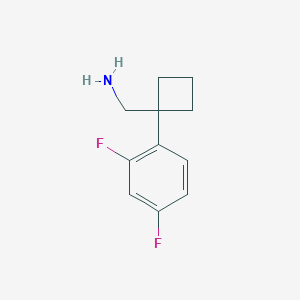![molecular formula C16H25N5 B11743741 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743741.png)
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with its dual pyrazole moieties, exhibits interesting chemical and biological activities, making it a subject of significant scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl-pyrazole moiety, followed by the reaction with propyl-pyrazole . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process would typically be optimized for cost-effectiveness and efficiency, employing robust reaction conditions and purification techniques to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biochemical pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea: Known for its TRPV1 antagonistic activity.
Hydrazine-coupled pyrazole derivatives: Exhibits potent antileishmanial and antimalarial activities.
Imidazole-containing compounds: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine stands out due to its dual pyrazole structure, which imparts unique chemical reactivity and biological activity. This dual structure allows for diverse interactions with molecular targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C16H25N5 |
|---|---|
Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C16H25N5/c1-2-8-20-9-7-15(19-20)12-17-10-14-11-18-21(13-14)16-5-3-4-6-16/h7,9,11,13,16-17H,2-6,8,10,12H2,1H3 |
InChI Key |
HEUUQNXGRZAEON-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743661.png)
![4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11743666.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11743669.png)

![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743677.png)
![3-[(furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11743678.png)
![[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743686.png)
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11743701.png)
amine](/img/structure/B11743707.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11743717.png)

![1-(2,2-difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743747.png)
